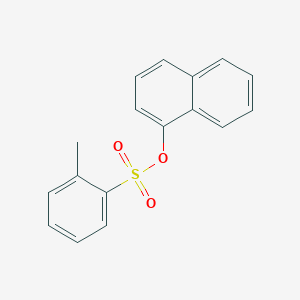

1-Naphthyl 2-methylbenzenesulfonate

Description

1-Naphthyl 2-methylbenzenesulfonate is a sulfonate ester featuring a 1-naphthyl group linked to a 2-methyl-substituted benzenesulfonate (tosyl) moiety. The 1-naphthyl group contributes to steric bulk and aromatic interactions, while the 2-methylbenzenesulfonate group enhances stability and influences solubility .

Properties

Molecular Formula |

C17H14O3S |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

naphthalen-1-yl 2-methylbenzenesulfonate |

InChI |

InChI=1S/C17H14O3S/c1-13-7-2-5-12-17(13)21(18,19)20-16-11-6-9-14-8-3-4-10-15(14)16/h2-12H,1H3 |

InChI Key |

JGWZATHXBOWYDA-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Naphthyl vs. 2-Naphthyl Sulfonate Derivatives

A critical distinction lies in the positional isomerism of the naphthyl group. Studies on anticancer diazinane derivatives (e.g., VA16–VA20 with 2-naphthyl vs. VA11–VA12 with 1-naphthyl) reveal that 2-naphthyl analogs exhibit a lower minimal projection area (MPA) , enhancing cellular transport and biological activity. For instance, 2-naphthyl compounds demonstrated moderate glioblastoma cell inhibition (56–82.4% at 10 μg/mL), absent in their 1-naphthyl counterparts. This suggests that 2-naphthyl sulfonates may outperform 1-naphthyl derivatives in drug delivery applications due to improved membrane permeability .

Table 1: Activity Comparison of Naphthyl Sulfonate Derivatives

| Compound Series | Naphthyl Isomer | MPA (Ų) | Glioblastoma Inhibition (%) |

|---|---|---|---|

| VA11–VA12 | 1-Naphthyl | 195 | No activity |

| VA16–VA20 | 2-Naphthyl | 142 | 56–82.4 |

Comparison with Other Sulfonate Esters

1-Naphthyl 2-methylbenzenesulfonate shares structural similarities with other tosyl derivatives, such as:

- 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate : Similar sulfonate backbone but with a hydrophilic ethoxy group, enhancing aqueous solubility.

- Pentaethylene glycol di-p-toluenesulfonate : A di-sulfonate ester with extended polyethylene glycol chains, used in polymer chemistry for crosslinking .

Table 2: Physicochemical Properties of Sulfonate Esters

| Compound | LogP | Water Solubility (mg/mL) | Applications |

|---|---|---|---|

| This compound | 3.8 | 0.12 | Enzyme inhibition, synthesis |

| 2-(2-Hydroxyethoxy)ethyl tosylate | 2.1 | 4.5 | Drug delivery systems |

| Pentaethylene glycol di-tosylate | 1.5 | 8.2 | Polymer crosslinking |

Enzymatic Stability and Reactivity

While 1-naphthyl esters (e.g., 1-naphthyl acetate) are cleaved by esterases (e.g., MT2282) with efficiency increasing for longer acyl chains (p < 0.001 for acetate vs. butyrate), sulfonate esters like this compound are more resistant to hydrolysis due to the stronger sulfonate-oxygen bond. This stability makes them preferable for applications requiring prolonged activity .

Key Research Findings and Implications

- Transportability : 2-naphthyl sulfonates’ lower MPA enhances bioavailability, a critical factor in drug design .

- Substituent Synergy : The 3-methylsulfonylphenyl or 3,5-dimethoxyphenyl groups paired with 1-naphthyl can improve inhibitory potency, suggesting opportunities for rational design .

- Stability Advantage : Sulfonate esters outperform carboxylate esters in environments with high esterase activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.